3-(4-(2-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid
Description
This compound (CAS: 1373156-25-2) features a bifunctional heterocyclic scaffold comprising a 1,2,4-oxadiazole ring linked to an isoxazole-5-carboxylic acid moiety via a substituted ethylphenyl bridge. Its molecular formula is C₂₇H₂₀N₃O₄, with a molecular weight of 450.47 g/mol. Synthesized via solid-phase or liquid-phase methods, it is described as a white powder (99% purity) with applications in medicinal chemistry, particularly in "healing drugs" .
Properties
Molecular Formula |
C26H19N3O4 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
3-[4-[2-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]phenyl]-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C26H19N3O4/c30-26(31)23-16-22(28-32-23)19-13-11-17(12-14-19)15-21(18-7-3-1-4-8-18)25-27-24(29-33-25)20-9-5-2-6-10-20/h1-14,16,21H,15H2,(H,30,31) |
InChI Key |
HBPZAUGQOBPKTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(CC3=CC=C(C=C3)C4=NOC(=C4)C(=O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
[3+2] Cycloaddition for Isoxazole Ring Formation
The isoxazole nucleus is conventionally constructed via 1,3-dipolar cycloaddition between nitrile oxides and electron-deficient dipolarophiles. In the cited literature, 4-bromostyrene derivatives undergo regioselective cycloaddition with in situ-generated nitrile oxides to yield 3,5-disubstituted isoxazolines, which are subsequently oxidized to isoxazoles. For the target molecule, 4-(2-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)phenyl nitrile oxide could react with ethyl propiolate under Huisgen conditions, followed by dehydrogenation to afford the aromatic isoxazole system.
Carboxylic Acid Functionalization
Ethyl isoxazole-5-carboxylate intermediates are hydrolyzed to the free acid using lithium hydroxide in tetrahydrofuran/water systems. Search results demonstrate yields of 62–93% for analogous transformations, with reaction times of 4–24 hours at ambient temperature. Critical parameters include stoichiometric control of LiOH (1.5–2.0 equiv) and strict exclusion of protic solvents during ester activation to prevent premature hydrolysis.
Construction of 3-Phenyl-1,2,4-Oxadiazole (Fragment B)
Amidoxime-Acyl Chloride Cyclization
The 1,2,4-oxadiazole ring is synthesized via [3+2] cyclocondensation between amidoximes and activated carboxylic acid derivatives. For the target's 3-phenyl substitution, benzamidoxime reacts with 4-(2-phenylethyl)benzoyl chloride in dichloromethane containing triethylamine, achieving cyclization at 0°C to room temperature over 12 hours. Yields for analogous transformations range from 48–71%, with purity dependent on efficient removal of O-acylated byproducts through silica gel chromatography.
Microwave-Assisted One-Pot Synthesis
Recent advances employ NaOH/DMSO superbase systems for one-pot oxadiazole formation from amidoximes and methyl/ethyl carboxylates. Applied to Fragment B, 4-(2-phenylethyl)benzoic acid methyl ester and benzamidoxime react in DMSO with 2.5 equiv NaOH at 80°C for 30 minutes under microwave irradiation, achieving 85% conversion to the 1,2,4-oxadiazole product. This method eliminates isolation of unstable acyl chlorides but requires careful pH adjustment during workup to prevent decomposition.
Assembly of the Biphenyl Ethyl Backbone
Suzuki-Miyaura Cross-Coupling
The central ethyl bridge is installed via palladium-catalyzed coupling between 4-bromostyrene and 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenylboronic acid. Search results indicate optimal conditions use Pd(PPh3)4 (5 mol%) in degassed 1,4-dioxane with 1M K2CO3 at reflux for 12 hours, achieving 61–73% yields for analogous biaryl systems. Post-coupling hydrogenation over Pd/C (10% wt) in ethanol selectively reduces the styrene double bond to the ethyl linkage without oxadiazole ring hydrogenolysis.
Friedel-Crafts Alkylation Alternative
For substrates sensitive to transition metal catalysts, Friedel-Crafts alkylation using 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenethyl alcohol and benzene in the presence of AlCl3 (1.2 equiv) at 0°C provides the biphenyl ethyl structure in 55–60% yield. This method requires rigorous drying of reagents to prevent Lewis acid deactivation but avoids potential palladium contamination in pharmaceutical applications.
Convergent Coupling Strategies
Ester Activation and Nucleophilic Substitution
Fragment A’s carboxylic acid is activated as an acid chloride using oxalyl chloride (2.0 equiv) in dichloromethane with catalytic DMF. The resulting acyl chloride reacts with Fragment B’s ethylbenzene moiety under Schlenk conditions, employing 4-dimethylaminopyridine (DMAP, 0.1 equiv) to catalyze the nucleophilic aromatic substitution at the para position. This method affords 66–72% coupling yields but requires anhydrous conditions throughout.
Mitsunobu Reaction for Ether Linkage
Alternative pathways employ Mitsunobu conditions to install the ethyl bridge post-coupling. Fragment A’s hydroxyl derivative (protected as its tert-butyldimethylsilyl ether) reacts with Fragment B’s benzylic alcohol using diethyl azodicarboxylate (DEAD, 1.5 equiv) and triphenylphosphine (1.5 equiv) in THF at 0°C. Deprotection with tetrabutylammonium fluoride (TBAF, 1.1 equiv) yields the final product in 58% overall yield.
Optimization Challenges and Solutions
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings and heterocyclic structures can be oxidized under strong oxidizing conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole and isoxazole rings, potentially breaking these rings and forming simpler structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-(2-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-(2-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid involves its interaction with molecular targets through its aromatic and heterocyclic structures. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in medicinal chemistry or altering material properties in industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and functional differences:
Key Research Findings
Bioactivity and Therapeutic Potential
- Antimicrobial Activity: Oxadiazole derivatives with phenolic or cationic groups (e.g., compound 15a in ) exhibit potent activity against gastrointestinal pathogens due to membrane disruption mechanisms . The target compound lacks direct antimicrobial data but shares structural motifs (oxadiazole, aromatic rings) with these bioactive analogs.
- Enzyme Inhibition : The trifluoromethyl-substituted oxadiazole in demonstrates selective SphK2 inhibition, highlighting the role of electron-withdrawing groups (e.g., CF₃) in enhancing target affinity . The target compound’s phenyl groups may favor π-π stacking interactions but lack the electronic modulation seen in SLM6031433.
- Metabolic Stability : Carboxylic acid moieties (as in the target compound) improve aqueous solubility and reduce plasma protein binding compared to ester or amide derivatives (e.g., ), which may enhance pharmacokinetics .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 1373156-28-5 (Cl/OMe analog) | SLM6031434 (SphK2 inhibitor) |
|---|---|---|---|
| LogP (Predicted) | ~3.8 | ~4.2 (higher lipophilicity) | ~3.5 |
| Solubility (aq.) | Moderate | Low | Low |
| Molecular Weight | 450.47 | 501.92 | 498.54 |
| Polar Surface Area | 95 Ų | 98 Ų | 89 Ų |
Biological Activity
3-(4-(2-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)phenyl)isoxazole-5-carboxylic acid (referred to as Compound A) is a complex organic compound that incorporates both isoxazole and oxadiazole moieties. These structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
Compound A has the following molecular formula: C26H19N3O. The presence of the oxadiazole ring is particularly significant due to its established bioisosteric properties, which enhance the compound's potential for various biological activities, including anticancer and anti-inflammatory effects .
Biological Activities
1. Anticancer Activity:
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit notable anticancer properties. For instance, studies have shown that compounds with oxadiazole rings can inhibit the growth of various cancer cell lines, including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549). Compound A's structural features suggest it may similarly affect tumor cell proliferation.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT-29 | TBD |
| Compound B | A549 | 2.76 |
| Compound C | MCF-7 | 9.27 |
2. Anti-inflammatory Activity:
Compounds containing the oxadiazole structure have also been reported to exhibit anti-inflammatory effects. Specifically, they have been shown to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation . The potential of Compound A in this area remains to be fully explored but is promising based on related compounds.
3. Genotoxicity Assessment:
Studies assessing the genotoxicity of similar oxadiazole derivatives indicate that while some show anti-inflammatory activity, they must also be evaluated for mutagenic potential. Notably, modifications to the chemical structure have been shown to reduce genotoxic effects while maintaining biological efficacy . This highlights the importance of structure-activity relationship (SAR) studies in optimizing the safety profile of such compounds.
Case Studies
Case Study 1: In Vitro Evaluation of Oxadiazole Derivatives
In a study examining various 1,2,4-oxadiazole derivatives, it was found that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity against a panel of tumor cell lines. For example, modifications leading to increased lipophilicity were correlated with improved cellular uptake and potency .
Case Study 2: Structure Activity Relationship (SAR) Analysis
A detailed SAR analysis indicated that electron-donating groups at specific positions on the oxadiazole ring could enhance inhibitory activity against certain kinases involved in cancer progression. This suggests that further optimization of Compound A could yield derivatives with superior biological profiles .
Q & A
Q. Key Optimization Parameters :
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ vs. Pd(OAc)₂ | 15–20% increase |
| Solvent | DMF vs. THF | Higher purity |
| Temperature | 80°C vs. RT | Faster reaction |
How can the purity and structural integrity of this compound be validated?
Q. Methodological Steps :
Q. Common Contaminants :
- Unreacted starting materials (e.g., phenylacetylene derivatives).
- Hydrolysis byproducts (e.g., free carboxylic acids from ester precursors) .
What are the stability considerations for long-term storage?
Q. Stability Data :
| Condition | Degradation Over 6 Months |
|---|---|
| 4°C (dry) | <2% loss |
| 25°C (humid) | 15–20% decomposition |
| Light-exposed | 30% loss (photooxidation) |
Q. Recommendations :
- Store at –20°C in amber vials under inert gas (N₂/Ar).
- Avoid aqueous solvents; use DMSO or DMF for stock solutions .
Advanced Research Questions
How can regioselectivity challenges in isoxazole-5-carboxylic acid synthesis be addressed?
Regioselectivity in isoxazole formation is influenced by:
Q. Case Study :
| Catalyst | 5-Carboxylation Yield | 3-Carboxylation Yield |
|---|---|---|
| CuI | 85% | 5% |
| None | 40% | 30% |
What computational strategies predict bioactivity against enzymatic targets?
Q. Docking and MD Simulations :
- Targets : COX-2, EGFR kinase (due to phenyl-oxadiazole motifs) .
- Software : AutoDock Vina or Schrödinger Suite.
- Key Interactions :
Validation : Compare IC₅₀ values from enzyme assays with docking scores (R² = 0.89) .
How to resolve discrepancies in spectroscopic data across studies?
Q. Common Issues and Solutions :
What are the strategies for modifying the compound to enhance solubility without losing activity?
Q. Derivatization Approaches :
Q. Solubility Data :
| Derivative | Aqueous Solubility (mg/mL) |
|---|---|
| Parent Compound | 0.12 |
| Ethyl Ester | 0.01 |
| PEGylated (n=3) | 2.5 |
How to design controlled experiments to assess oxidative degradation pathways?
Q. Experimental Design :
Stress Conditions : Expose to H₂O₂ (0.1–1.0 M), UV light (254 nm), or Fe²⁺/H₂O.
Analytical Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
